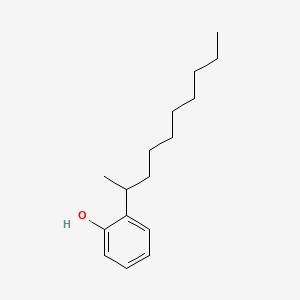
Zinc, isotope of mass 71
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, isotope of mass 71, also known as Zinc-71, is a radioactive isotope of zinc. It has an atomic number of 30, meaning it contains 30 protons, and a mass number of 71, indicating it has 41 neutrons. Zinc-71 has an isotopic mass of approximately 70.9277196 atomic mass units and a half-life of about 2.45 minutes . This isotope undergoes beta decay to form gallium-71 .
準備方法
Synthetic Routes and Reaction Conditions: Zinc-71 can be produced through the irradiation of copper-71 (Cu-71) in a nuclear reactor. The reaction involves neutron capture by copper-71, which then undergoes beta decay to form zinc-71 .
Industrial Production Methods: Industrial production of zinc-71 typically involves the use of particle accelerators or nuclear reactors. In these facilities, copper-71 is bombarded with neutrons, leading to the formation of zinc-71 through neutron capture and subsequent beta decay .
化学反応の分析
Types of Reactions: Zinc-71 primarily undergoes beta decay, a type of radioactive decay where a beta particle (electron) is emitted. This process transforms zinc-71 into gallium-71 .
Common Reagents and Conditions: The production of zinc-71 involves neutron irradiation of copper-71. The reaction conditions include a high neutron flux environment, typically found in nuclear reactors or particle accelerators .
Major Products Formed: The primary product formed from the decay of zinc-71 is gallium-71. This transformation occurs through the emission of a beta particle .
科学的研究の応用
Zinc-71 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, zinc-71 is used as a tracer isotope to study the behavior of zinc in various chemical reactions and processes .
Biology: In biological research, zinc-71 can be used to investigate the role of zinc in biological systems, including its uptake, distribution, and metabolism in living organisms .
Medicine: Its radioactive properties make it useful for tracing and targeting specific tissues or cells .
Industry: In industry, zinc-71 can be used in the development of new materials and technologies, particularly those involving radioactive tracers and isotopic labeling .
作用機序
The primary mechanism of action for zinc-71 is its radioactive decay through beta emission. This process involves the transformation of a neutron into a proton, with the emission of an electron (beta particle) and an antineutrino. The emitted beta particle can interact with surrounding matter, leading to ionization and other radiation effects .
Molecular Targets and Pathways: The molecular targets of zinc-71 are primarily those involved in its radioactive decay process. The emitted beta particles can interact with various molecules and cellular structures, leading to ionization and potential biological effects .
類似化合物との比較
Zinc-64: Stable isotope with 34 neutrons.
Zinc-66: Stable isotope with 36 neutrons.
Zinc-67: Stable isotope with 37 neutrons.
Zinc-68: Stable isotope with 38 neutrons.
Zinc-70: Stable isotope with 40 neutrons.
Uniqueness of Zinc-71: Zinc-71 is unique among zinc isotopes due to its radioactive nature and relatively short half-life. Its ability to undergo beta decay makes it valuable for specific scientific and industrial applications that require radioactive tracers .
特性
CAS番号 |
14914-52-4 |
|---|---|
分子式 |
Zn |
分子量 |
70.92772 g/mol |
IUPAC名 |
zinc-71 |
InChI |
InChI=1S/Zn/i1+6 |
InChIキー |
HCHKCACWOHOZIP-LZFNBGRKSA-N |
異性体SMILES |
[71Zn] |
正規SMILES |
[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
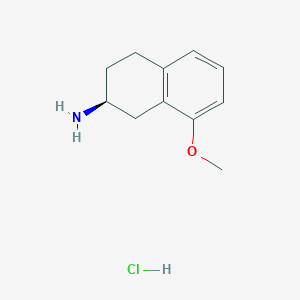


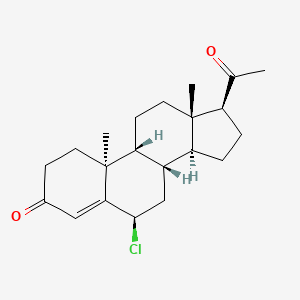

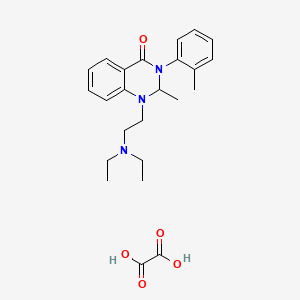
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
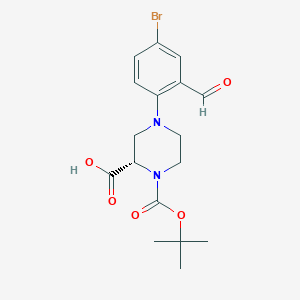
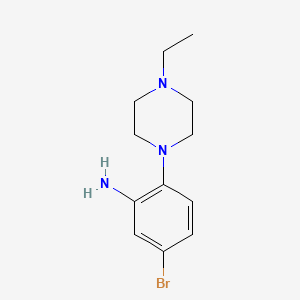
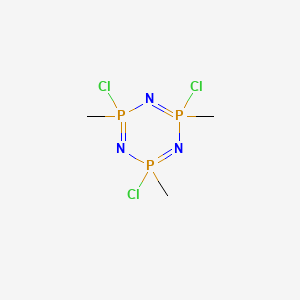
![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
